AM694 3-iodo isomer
CAS No.: 1427325-91-4
Cat. No.: VC0118934
Molecular Formula: C20H19FINO
Molecular Weight: 435.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1427325-91-4 |
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Molecular Formula | C20H19FINO |
Molecular Weight | 435.3 g/mol |
IUPAC Name | [1-(5-fluoropentyl)indol-3-yl]-(3-iodophenyl)methanone |
Standard InChI | InChI=1S/C20H19FINO/c21-11-4-1-5-12-23-14-18(17-9-2-3-10-19(17)23)20(24)15-7-6-8-16(22)13-15/h2-3,6-10,13-14H,1,4-5,11-12H2 |
Standard InChI Key | QIKGCUFVLWGTKU-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC(=CC=C3)I |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC(=CC=C3)I |
Chemical Structure and Properties
Structural Characteristics
AM694 3-iodo isomer features a distinctive molecular architecture consisting of three main structural components:
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An indole core with a 5-fluoropentyl substituent at the N1 position
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A 3-iodophenyl group
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A methanone (carbonyl) bridge connecting the indole and iodophenyl moieties
The official IUPAC nomenclature for this compound is (1-(5-fluoropentyl)-1H-indol-3-yl)(3-iodophenyl)methanone, reflecting its structural organization . The compound's structure is characterized by the specific positioning of the iodine atom at the meta (3') position of the phenyl ring, which distinguishes it from other positional isomers such as the 4-iodo variant .
Chemical Properties
AM694 3-iodo isomer possesses the following chemical properties:
Property | Value | Source |
---|---|---|
CAS Registry Number | 1427325-91-4 | |
Molecular Formula | C₂₀H₁₉FINO | |
Molecular Weight | 435.3 g/mol | |
InChIKey | QIKGCUFVLWGTKU-UHFFFAOYSA-N | |
Appearance | Crystalline solid |
The presence of the iodine atom at the meta position of the phenyl ring gives this compound distinct chemical characteristics compared to other synthetic cannabinoids, potentially affecting its binding affinity and pharmacological profile .
Physical and Spectroscopic Properties
Physical Characteristics
AM694 3-iodo isomer exists as a crystalline solid at room temperature . The compound has demonstrated stability of at least 5 years when stored properly at -20°C . These physical characteristics are important considerations for both analytical standard preparation and research applications.
Spectroscopic Profile
The compound exhibits the following spectroscopic properties:
Spectroscopic Parameter | Value |
---|---|
UV/Vis absorption maxima (λmax) | 215, 252, 321 nm |
Fluorescence | Exhibits distinct fluorescence spectral fingerprinting (FSF) patterns after photochemical degradation |
Research indicates that AM694 3-iodo isomer, like other synthetic cannabinoids, demonstrates photochemical activity that gives rise to distinct fluorescence spectral fingerprints (FSFs) after irradiation . This photochemical reactivity is sensitive to structural features and may be related to shifts in electronic structure and cross-conjugation, offering potential for enhanced discrimination of this compound from other synthetic cannabinoids .
Analytical Detection and Identification
Analytical Methods
Detection and identification of AM694 3-iodo isomer can be accomplished through several analytical techniques:
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) have been employed for detection of synthetic cannabinoids including AM694 analogs
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Gas Chromatography-Mass Spectrometry (GC-MS) methods are also applicable for analysis of this compound
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Fluorescence Spectral Fingerprinting (FSF) represents an emerging technique that has shown potential for rapid assessment of synthetic cannabinoid presence through photochemical reactivity patterns
Research has demonstrated that tracking photochemical reactivity via FSFs may enhance discrimination of synthetic cannabinoids like AM694 3-iodo isomer, with potential integration into portable devices for field detection .
Immunoassay Detection
Standard immunochemical assays commonly used for synthetic cannabinoid screening may have limited effectiveness for detecting AM694 3-iodo isomer specifically. According to available research, some immunoassay platforms may include this compound in their detection panels, though cross-reactivity information is limited . The compound has been included in comprehensive toxicology arrays for forensic testing .
Research Applications
Forensic Applications
AM694 3-iodo isomer serves important functions in forensic toxicology:
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As an analytical standard for identification and quantification of the compound in forensic samples
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In comparative studies with other synthetic cannabinoids to establish structural-activity relationships
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For development and validation of new analytical methods for synthetic cannabinoid detection
The compound is explicitly described as intended for forensic applications in multiple sources , highlighting its significance in this field.
Research Significance
In research contexts, AM694 3-iodo isomer provides value for:
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Structure-activity relationship studies of synthetic cannabinoids
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Investigation of analytical detection methods, particularly photochemical fingerprinting approaches
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Comparison studies with positional isomers (such as the 4-iodo variant) to understand how subtle structural changes affect physicochemical and analytical properties
Scientific publications have utilized this compound in research exploring novel detection methods for synthetic cannabinoids, including photochemical fingerprinting techniques that can potentially enhance discrimination between structurally similar compounds .
Safety Parameter | Classification |
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NFPA Rating (Health-Fire-Reactivity) | 0-0-0 |
HMIS Rating (Health-Fire-Reactivity) | 0-0-0 |
GHS Hazard Classification | Not classified |
GHS Hazard Statements | None |
Comparison with Related Compounds
Structural Relationships
AM694 3-iodo isomer belongs to a family of structurally related compounds:
Compound | CAS Number | Structural Distinction |
---|---|---|
AM694 3-iodo isomer | 1427325-91-4 | Iodine at 3-position of phenyl ring |
AM694 4-iodo isomer | 1427325-92-5 | Iodine at 4-position of phenyl ring |
AM694 (parent compound) | Not specified in search results | Original structure with iodine at different position |
These compounds share the common [1-(5-fluoropentyl)indol-3-yl]-phenylmethanone core structure but differ in the position of the iodine substituent on the phenyl ring .
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